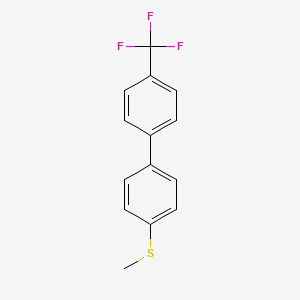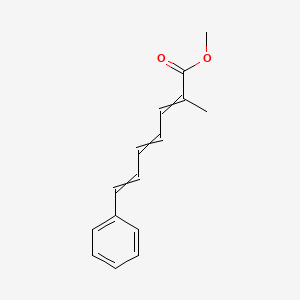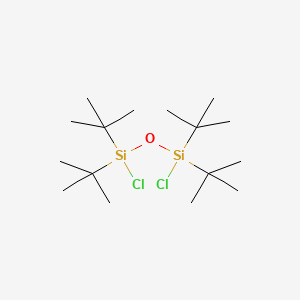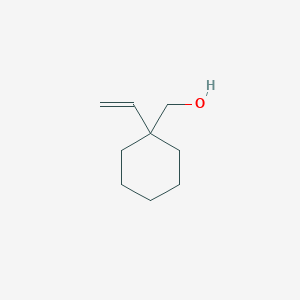
N,N',N'',N''',N'''',N'''''-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with six amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide typically involves the reaction of benzene-1,2,3,4,5,6-hexacarboxylic acid with hexylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in therapeutic agents.
Industry: Utilized in the production of advanced materials such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanoic acid
- N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanamine
Uniqueness
N,N’,N’‘,N’‘’,N’‘’‘,N’‘’‘’-(Benzene-1,2,3,4,5,6-hexayl)hexanonanamide is unique due to its multiple amide groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
113841-05-7 |
|---|---|
Molecular Formula |
C60H108N6O6 |
Molecular Weight |
1009.5 g/mol |
IUPAC Name |
N-[2,3,4,5,6-pentakis(nonanoylamino)phenyl]nonanamide |
InChI |
InChI=1S/C60H108N6O6/c1-7-13-19-25-31-37-43-49(67)61-55-56(62-50(68)44-38-32-26-20-14-8-2)58(64-52(70)46-40-34-28-22-16-10-4)60(66-54(72)48-42-36-30-24-18-12-6)59(65-53(71)47-41-35-29-23-17-11-5)57(55)63-51(69)45-39-33-27-21-15-9-3/h7-48H2,1-6H3,(H,61,67)(H,62,68)(H,63,69)(H,64,70)(H,65,71)(H,66,72) |
InChI Key |
BCKBIKFNWHXALH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=C(C(=C(C(=C1NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC)NC(=O)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)

![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)

![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)


![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
